Apigenin 7-glucuronide

Description

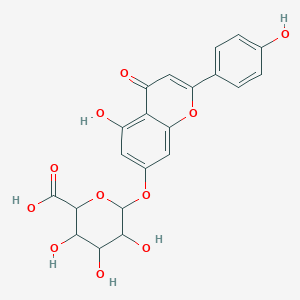

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFOLLJCGUCDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apigenin 7-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-glucuronide is a naturally occurring flavonoid, a glycoside derivative of apigenin, which has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, purification, and quantification. Furthermore, it elucidates the biosynthetic pathway of apigenin and its subsequent glucuronidation, and details the key signaling pathways modulated by this compound.

Natural Sources and Plant Distribution

Apigenin 7-glucuronide is distributed across a variety of plant species. The concentration of this compound can vary significantly depending on the plant, the specific part of the plant, and the extraction methods employed. Below is a summary of notable plant sources.

Quantitative Data on this compound in Plant Sources

| Plant Species | Family | Plant Part | Reported Concentration/Yield | Analytical Method |

| Agrimonia pilosa | Rosaceae | Aerial parts | ~0.0013% in a 0.1% aqueous ethanol (B145695) extract cream[1][2] | HPLC-DAD[1][2] |

| Chrysanthemum morifolium | Asteraceae | Flowers | Identified as a constituent, but quantitative data on the glucuronide is not specified. Apigenin-7-O-glucoside was found at up to 16.04 mg/g.[3][4][5][6][7] | HPLC |

| Petroselinum crispum (Parsley) | Apiaceae | Aerial parts | Identified as a source, but specific quantitative data for the 7-glucuronide is limited. Dried parsley is rich in the aglycone apigenin (~45 mg/g).[8] | - |

| Apium graveolens (Celery) | Apiaceae | Seeds, Leaves | Identified as a source. One study reported 1.12% (w/w) of apiin (B1667559) (an apigenin glycoside) in an ethanol/water extract of the leaves.[9] | HPLC |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | Identified in methanolic extracts. One study on sage infusion reported apigenin 7-O-glucoside at 5.40 ± 0.01 mg/g.[1][10][11][12] | - |

| Juglans sigillata (Walnut) | Juglandaceae | Fruit husks | Isolated as an active flavonoid derivative, but quantitative yield is not reported.[1][2][13] | - |

| Elsholtzia splendens | Lamiaceae | Aerial biomass | Apigenin-7-O-β-D-glycoside was isolated with a purity of 98%.[14][15][16][17] | HPLC, ESI-MS, NMR |

| Urera aurantiaca | Urticaceae | Aerial parts | Identified as the major compound in a methanol (B129727) extract.[1][2] | HPLC, Spectroscopic methods |

| Ixeris sonchifolia | Asteraceae | - | Reported as a source.[18] | - |

| Manilkara zapota | Sapotaceae | Leaves | Apigenin-7-O-β-D-glucuronide methyl ester was isolated.[19] | Chromatographic and Spectrophotometric techniques |

| Antirrhinum majus | Plantaginaceae | - | Occurs in this plant. | - |

| Phlomis tuberosa | Lamiaceae | - | Occurs in this plant. | - |

| Ruellia tuberosa | Acanthaceae | - | Occurs in this plant. | - |

| Acanthus ilicifolius | Acanthaceae | - | Reported to contain this compound. | - |

| Acanthus ebracteatus | Acanthaceae | - | Reported to contain this compound. | - |

| Callicarpa macrophylla | Lamiaceae | - | Reported to contain this compound. | - |

| Dipteracanthus prostratus | Acanthaceae | - | Reported to contain this compound. | - |

| Eucalyptus camaldulensis | Myrtaceae | - | Reported to contain this compound. | - |

| Hamelia patens | Rubiaceae | - | Reported to contain this compound. | - |

Note: The yields are highly dependent on the extraction and purification protocols and may not be directly comparable across different studies. Some studies report the presence of apigenin glycosides without specifying the exact sugar moiety or linkage.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and quantification of this compound from plant matrices.

Extraction and Initial Fractionation from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with this compound.

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., aerial parts of Petroselinum crispum) at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

-

This compound, being a polar glycoside, is expected to be concentrated in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

-

Purification by Column Chromatography

This protocol details the purification of this compound from the enriched fraction using Sephadex LH-20 column chromatography.

-

Column Preparation:

-

Prepare a slurry of Sephadex LH-20 in 80% methanol.

-

Pack a glass column with the slurry and equilibrate it by washing with at least two column volumes of 80% methanol.

-

-

Sample Loading and Elution:

-

Dissolve the dried n-butanol fraction in a minimal amount of 80% methanol.

-

Carefully load the sample onto the top of the column.

-

Elute the column with 80% methanol at a flow rate of 1.0 mL/min.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a defined volume (e.g., 5 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (80:20).

-

Spot the collected fractions and a standard of this compound on a TLC plate.

-

Visualize the spots under UV light.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is for the analytical quantification and purity assessment of the isolated this compound.

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

-

Mobile Phase: A gradient of (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile (B52724).[1][2]

-

0-30 min: 10% to 25% B

-

30-40 min: 25% to 10% B

-

40-50 min: Isocratic at 10% B

-

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the purified this compound in methanol.

-

Prepare a series of standard solutions of known concentrations for calibration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Identify the peak for this compound by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the preferred method.[20]

-

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion m/z 445 -> Product ion m/z 269 (corresponding to the apigenin aglycone after loss of the glucuronic acid moiety).

-

-

-

Sample Preparation (from biological matrices like plasma):

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., baicalin).[20]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.[21]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[21]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[21]

-

Inject an aliquot into the LC-MS/MS system.

-

Biosynthesis of this compound in Plants

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the apigenin aglycone, which is then subjected to glucuronidation.

Caption: Biosynthesis of this compound.

The final step of this pathway is the conjugation of a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of the apigenin molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a diverse family of enzymes.[1][22][23] Specifically, enzymes like UGT88D7 have been shown to catalyze the 7-O-glucuronidation of flavonoids.[8][24]

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of pro-inflammatory mediators.

Caption: Inhibition of Inflammatory Signaling Pathways.

This compound has been demonstrated to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). This, in turn, inhibits the activation and nuclear translocation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), leading to a downregulation of the expression of pro-inflammatory genes.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Caption: Workflow for this compound Analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new anti-HIV flavonoid glucuronide from Chrysanthemum morifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chrysanthemum morifolium flower extract, 223748-32-1 [thegoodscentscompany.com]

- 8. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apigenin 7-o-glucuronide: Significance and symbolism [wisdomlib.org]

- 12. Bioactive Profile of Various Salvia officinalis L. Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Antioxidant, Anti-Acetylcholinesterase and Anti-α-Glucosidase Activities of Mediterranean Salvia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. caymanchem.com [caymanchem.com]

- 19. impactfactor.org [impactfactor.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

Apigenin 7-glucuronide biosynthesis pathway in plants

An In-depth Technical Guide to the Biosynthesis of Apigenin (B1666066) 7-Glucuronide in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed plant flavonoid renowned for its numerous pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] In plants, as well as during metabolism in mammals, apigenin is often conjugated to improve its solubility, stability, and bioavailability.[3][4] One of the most significant modifications is glucuronidation, a process that attaches a glucuronic acid moiety to a hydroxyl group. The resulting compound, apigenin 7-O-β-D-glucuronide (apigenin 7-glucuronide), is a major metabolite with distinct biological activities.[1][5]

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants. It details the enzymatic reaction, presents quantitative data from relevant studies, outlines key experimental protocols for its study, and visualizes the core processes for enhanced clarity.

Core Biosynthesis Pathway

The formation of this compound is the final step in a branch of the broader flavonoid biosynthesis pathway. The core reaction involves the enzymatic transfer of a glucuronic acid group from an activated sugar donor to the 7-position hydroxyl group of the apigenin backbone.

Key Components:

-

Substrate: Apigenin

-

Sugar Donor: Uridine diphosphate (B83284) glucuronic acid (UDP-GlcA)

-

Enzyme Family: UDP-dependent Glycosyltransferases (UGTs), specifically UDP-glucuronosyltransferases (UGATs).[6]

The reaction is catalyzed by a specific UGAT, which facilitates the nucleophilic attack of the 7-hydroxyl group of apigenin on the anomeric carbon of UDP-GlcA, resulting in the formation of apigenin 7-O-β-D-glucuronide and the release of UDP. In the model legume Medicago truncatula, the enzyme UGT84F9 has been identified as a key flavonoid glucuronosyltransferase essential for the formation of apigenin glucuronides.[6]

Caption: The enzymatic conversion of apigenin to this compound.

Quantitative Data

Quantitative analysis is crucial for understanding enzyme efficiency and metabolite accumulation. The following tables summarize key data from studies on flavonoid glucuronidation.

Table 1: Enzyme Kinetic Parameters

This table presents the kinetic properties of M. truncatula UGT84F9 with apigenin as the substrate and UDP-GlcA as the sugar donor.

| Enzyme | Substrate | Sugar Donor | Km (µM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference |

| UGT84F9 | Apigenin | UDP-GlcA | 12.3 ± 1.1 | 0.0078 ± 0.0002 | 0.635 | [6] |

Data derived from in vitro assays with recombinant enzyme.

Table 2: LC-MS/MS Method Performance

This table summarizes the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in biological matrices.[1]

| Matrix | Analyte | Calibration Range (nM) | Correlation Coefficient (r²) | Reference |

| Rat Plasma | Apigenin 7-O-glucuronide | 1.56 - 4000.0 | ≥ 0.98 | [1] |

| Rat Bile | Apigenin 7-O-glucuronide | 10.0 - 5000.0 | ≥ 0.98 | [1] |

Experimental Protocols

The study of this compound biosynthesis involves a combination of enzymatic assays and advanced analytical techniques.

In Vitro Glucuronidation Assay

This protocol is used to determine the activity of UGTs and to synthesize glucuronides for further analysis.[7]

-

Reaction Mixture Preparation: Prepare an incubation medium in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The mixture should contain:

-

Microsomes or purified recombinant enzyme (e.g., 1 mg/mL).[7]

-

Magnesium chloride (e.g., 0.88 mM).[7]

-

Saccharolactone (a β-glucuronidase inhibitor, e.g., 4.4 mM).[7]

-

Alamethicin (a pore-forming peptide to ensure UDPGA access to microsomal enzymes, e.g., 22 µg/mL).[7]

-

Apigenin (the flavonoid substrate, e.g., 5 µM).[7]

-

-

Initiation: Start the reaction by adding the sugar donor, UDPGA (e.g., 3.5 mM).[7]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[7]

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins.[7]

-

Processing: Vortex the sample and centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated protein.[7]

-

Analysis: Collect the supernatant for analysis by LC-MS/MS.[7]

Sample Preparation for Quantification

Proper extraction and cleanup are critical for accurate quantification from complex biological matrices.

A. Protein Precipitation (for Plasma/Blood): [1]

-

To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., Rutin).

-

Vortex for 1 minute to ensure thorough protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS injection.[1]

B. Solid Phase Extraction (SPE) (for Bile): [1]

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.

-

Sample Loading: Dilute 20 µL of the bile sample with 180 µL of water containing the internal standard and load it onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the analyte of interest with 1 mL of methanol.

-

Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.[1]

LC-MS/MS Quantification Method

LC-MS/MS provides the high sensitivity and selectivity required for quantifying metabolites like this compound.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used (e.g., Phenomenex C18, 2.1 × 100 mm, 2 µm).[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient: A typical gradient runs from low to high organic phase (e.g., 10% B to 90% B over several minutes) to elute compounds of varying polarity.[7]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), often in positive mode.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transition: The instrument is set to monitor a specific precursor-to-product ion transition. For this compound, a common transition is the precursor ion [M+H]⁺ at m/z 447.0 fragmenting to a product ion corresponding to the apigenin aglycone at m/z 271.0, which represents the loss of the glucuronic acid moiety (-176 Da).[1][7]

-

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis [frontiersin.org]

Physicochemical properties of Apigenin 7-glucuronide

An In-depth Technical Guide to the Physicochemical Properties of Apigenin 7-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Apigenin 7-O-glucuronide, is a significant natural flavonoid and a primary metabolite of apigenin.[1] It belongs to the flavonoid-7-O-glucuronides class of organic compounds.[2][3] This compound is found in various plants, including Phlomis tuberosa, Ruellia tuberosa L., and common sage, and has garnered considerable scientific interest for its diverse biological activities.[3][4][5] Possessing anti-inflammatory, antioxidant, and anti-complement properties, this compound is a subject of research for its potential therapeutic applications.[4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its analysis, and insights into its biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. These properties define its behavior in both in vitro and in vivo systems.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₁₁ | [4][6][7][8] |

| Molecular Weight | 446.36 g/mol | [4][7][8] |

| CAS Number | 29741-09-1 | [3][4][7][8] |

| Physical Description | Yellow powder / Solid | [4][7] |

| Melting Point | >300 °C | [9] |

| Boiling Point (Predicted) | 841.8 ± 65.0 °C at 760 mmHg | [9] |

| pKa (Predicted, Strongest Acidic) | 2.74 | [3] |

| LogP (Experimental) | 3.02 | [2] |

| LogP (Predicted) | 0.2 - 1.03 | [3][6][10] |

Solubility Profile

The solubility of this compound is a critical factor for its bioavailability and formulation development. It is characterized as slightly soluble in water and generally insoluble in ethanol.[1][2][11] Its solubility is significantly enhanced in organic solvents like DMSO and DMF.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Concentration | Notes | Reference |

| DMSO | 89 mg/mL (199.39 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [1][11] |

| DMF | 10 mg/mL | [11][12] | |

| PBS (pH 7.2) | 1 mg/mL | [11][12] | |

| Water | Slightly soluble / Insoluble | [1][2][11] | |

| Ethanol | Insoluble | [1][11] | |

| Methanol | Soluble | [4][8] | |

| Pyridine | Soluble | [4] |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. As a dry powder, it is stable for at least four years when stored at -20°C and protected from light.[11][12] Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored for up to one year at -80°C or for one month at -20°C.[1][11][13] The glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions, a process that can be accelerated by heat.[11]

Experimental Protocols

Reproducible experimental design is fundamental to scientific research. The following sections detail methodologies for the extraction, stability assessment, and solubility enhancement of this compound.

Extraction and Isolation from Plant Material

This compound is often isolated from plant sources for research. The general workflow involves extraction followed by purification.

Caption: Workflow for extraction and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Urera aurantiaca) is macerated with a suitable solvent, typically methanol, to extract the flavonoids.[14]

-

Purification: The resulting crude extract is subjected to purification, commonly using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[14][15]

-

Identification: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][16]

Stability Assessment by HPLC

This protocol allows for the quantification of the compound's degradation over time under various conditions.[11]

Caption: Experimental workflow for HPLC-based stability assessment.

Methodology:

-

Solution Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest (e.g., PBS at various pH values).[11]

-

Incubation: Incubate the prepared solutions at different, controlled temperatures.[11]

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[11]

-

HPLC Analysis: Analyze each aliquot using a C18 reverse-phase HPLC column to separate the intact compound from any degradation products.[11]

-

Data Analysis: Quantify the peak area corresponding to the intact this compound at each time point to determine the rate of degradation.[11]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory effects by modulating key cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2 (PGE₂), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1][12]

The primary mechanism involves the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] Specifically, it interferes with the phosphorylation of p38 and ERK, which are critical components of the MAPK cascade.[11] This action leads to the reduced activity of the transcription factor AP-1, subsequently downregulating the expression of inflammatory genes.[11][12]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Showing Compound Apigenin 7-O-glucuronide (FDB000138) - FooDB [foodb.ca]

- 3. Showing Compound this compound (FDB021631) - FooDB [foodb.ca]

- 4. Apigenin-7-glucuronide | CAS:29741-09-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. [Synthesis of glucuronides in the flavonoid-series. 3. Isolation of apigenin-7- -D-glucuronide from Ruellia tuberosa L. and its synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apigenin-7-O-glucuronide | C21H18O11 | CID 12912214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 芹菜素7-葡萄糖醛酸苷 ≥95% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]

- 8. allmpus.com [allmpus.com]

- 9. echemi.com [echemi.com]

- 10. Apigenin 7-O-glucuronide | C21H18O11 | CID 5319484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. impactfactor.org [impactfactor.org]

Apigenin 7-glucuronide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Apigenin 7-glucuronide (A7G), a significant flavonoid derivative, for researchers, scientists, and professionals in drug development. This document outlines its core chemical properties, biological activities, and the molecular pathways it modulates, supported by detailed experimental protocols and quantitative data.

Core Compound Specifications

This compound, also known as Apigenin 7-O-β-glucuronide or Scutellarin, is a naturally occurring flavonoid found in various plants. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 29741-09-1 | [1][2][3] |

| Molecular Formula | C₂₁H₁₈O₁₁ | [2][3] |

| Molecular Weight | 446.36 g/mol | [2][3] |

| Appearance | Yellow powder | [3] |

| Synonyms | Apigenin 7-O-β-glucuronide, Scutellarin | [2] |

Biological Activity and Pharmacological Profile

This compound exhibits a range of pharmacological activities, most notably as an anti-inflammatory agent and an inhibitor of matrix metalloproteinases (MMPs).

Anti-inflammatory Activity

A7G has demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells. In models utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, A7G effectively suppresses the production of pro-inflammatory mediators. This includes a dose-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory action of A7G is largely attributed to its ability to inhibit the MAPK and AP-1 signaling pathways.

Matrix Metalloproteinase (MMP) Inhibition

A7G is a known inhibitor of several matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix and play a role in various pathological processes, including cancer metastasis and arthritis. The inhibitory concentrations (IC₅₀) of A7G against various MMPs are detailed in the table below.

| Target Enzyme | IC₅₀ (µM) |

| MMP-3 | 12.87 |

| MMP-8 | 22.39 |

| MMP-9 | 17.52 |

| MMP-13 | 0.27 |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in critical cellular signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.

In the context of LPS-induced inflammation in macrophages, A7G has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). This, in turn, suppresses the activation of the transcription factor AP-1, a key regulator of pro-inflammatory gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on a cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent experiments.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the A7G dilutions.

-

Incubation: Incubate the treated cells for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Purpose: To quantify the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Methodology:

-

Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with various concentrations of A7G for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay

Purpose: To determine the inhibitory activity of this compound against specific MMPs using a fluorescence-based assay. This protocol is adapted from commercially available MMP inhibitor screening kits.

Methodology:

-

Reagent Preparation:

-

Reconstitute and dilute the specific recombinant MMP enzyme (e.g., MMP-3, -9, -13) in the provided assay buffer to the desired working concentration.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.

-

Prepare the fluorogenic MMP substrate solution according to the manufacturer's instructions.

-

-

Assay Plate Setup (in a 96-well black plate):

-

Enzyme Control: Add the diluted MMP enzyme and assay buffer (with DMSO at a concentration equivalent to the highest A7G concentration).

-

Inhibitor Wells: Add the diluted MMP enzyme and the various dilutions of this compound.

-

Positive Control: Add the diluted MMP enzyme and a known broad-spectrum MMP inhibitor (e.g., GM6001).

-

Blank: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitor.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 325/393 nm).

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

-

Plot the percent inhibition against the logarithm of the A7G concentration to determine the IC₅₀ value.

-

References

Biological Activities of Apigenin 7-glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide (A7G), a prominent flavonoid and a major metabolite of apigenin, has garnered significant scientific interest for its diverse pharmacological activities. Found in various plants, A7G demonstrates notable anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1]

Quantitative Data: Anti-inflammatory Effects

The inhibitory effects of this compound on various inflammatory markers are summarized below.

| Cell Line | Mediator | A7G Concentration (µM) | Observed Effect | Reference |

| RAW 264.7 | Nitric Oxide (NO) | 100 | Significant Inhibition | [1] |

| RAW 264.7 | Prostaglandin E2 (PGE2) | 100 | Significant Inhibition | [1] |

| RAW 264.7 | Tumor Necrosis Factor-alpha (TNF-α) | 10, 50, 100 | Dose-dependent Inhibition | [2] |

| RAW 264.7 | iNOS mRNA | 10, 50, 100 | Dose-dependent Suppression | [2] |

| RAW 264.7 | COX-2 mRNA | 10, 50, 100 | Dose-dependent Suppression | [2] |

Signaling Pathway: Inhibition of LPS-Induced Inflammation

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[2]

Experimental Workflow: Screening for Anti-inflammatory Activity

A general workflow for evaluating the anti-inflammatory properties of this compound is outlined below.

Anticancer Activity

This compound and its aglycone, apigenin, have demonstrated anti-cancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Data: Anticancer Effects

The cytotoxic and inhibitory effects of this compound and related compounds on various cancer cell lines and targets are detailed below.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Apigenin-7-O-glucoside | HCT116 (Colon) | MTT | 15 | |

| Apigenin | HCT116 (Colon) | MTT | 62 | |

| Apigenin | HeLa (Cervical) | Cell Viability | 10 (72h) | |

| Apigenin | SiHa (Cervical) | Cell Viability | 68 (72h) | |

| Apigenin | CaSki (Cervical) | Cell Viability | 76 (72h) | |

| Apigenin | C33A (Cervical) | Cell Viability | 40 (72h) |

| Target Enzyme | IC50 (µM) | Reference |

| MMP-3 | 12.87 | [3] |

| MMP-8 | 22.39 | [3] |

| MMP-9 | 17.52 | [3] |

| MMP-13 | 0.27 | [3] |

Signaling Pathway: Anticancer Mechanisms

Apigenin and its derivatives exert their anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

References

- 1. benchchem.com [benchchem.com]

- 2. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Anti-Inflammatory Mechanism of Apigenin 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory action of A7G. The primary focus is on its activity in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted in vitro model for studying inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of this compound as a therapeutic agent for inflammatory diseases.

Core Mechanism of Action: Inhibition of MAPK and AP-1 Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[1][2] In an inflammatory state, such as that induced by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators.

This compound intervenes by inhibiting the phosphorylation of key proteins in the MAPK cascade, specifically p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[1][2] This disruption prevents the subsequent activation and translocation of the transcription factor AP-1 (specifically the c-Jun subunit) into the nucleus.[1][2] By inhibiting AP-1, this compound effectively downregulates the expression of a suite of pro-inflammatory genes.[1][2]

dot

Caption: A7G inhibits LPS-induced inflammation by blocking the MAPK/AP-1 signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in numerous studies. The data presented below is primarily from studies using LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Concentration of A7G | Observed Effect | Reference |

| Nitric Oxide (NO) | 1 µg/mL | 30.7% inhibition | [3] |

| 10 µg/mL | 97.1% inhibition | [3] | |

| 12.5 - 100 µM | Dose-dependent inhibition | [1][2] | |

| Prostaglandin (B15479496) E2 (PGE2) | 12.5 - 100 µM | Dose-dependent inhibition | [1][2] |

| Tumor Necrosis Factor-α (TNF-α) | 5 µg/mL | 26.2% inhibition | [3] |

| 10 µg/mL | 83.8% inhibition | [3] | |

| 12.5 - 100 µM | Dose-dependent inhibition | [1][2] | |

| iNOS mRNA | 12.5 - 100 µM | Dose-dependent suppression | [1][2] |

| COX-2 mRNA | 12.5 - 100 µM | Dose-dependent suppression | [1][2] |

Table 2: IC50 Values of this compound for Various Enzymes

| Enzyme | IC50 Value (µM) | Reference |

| Matrix Metalloproteinase-3 (MMP-3) | 12.87 | |

| Matrix Metalloproteinase-8 (MMP-8) | 22.39 | |

| Matrix Metalloproteinase-9 (MMP-9) | 17.52 | |

| Matrix Metalloproteinase-13 (MMP-13) | 0.27 |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for evaluating the anti-inflammatory effects of compounds like this compound in vitro.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically at a concentration of 1 µg/mL) for the desired incubation period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine and NO analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

-

dot

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of A7G.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the non-cytotoxic concentration range of this compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of A7G for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

Purpose: To quantify the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of the treated plate.

-

In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Purpose: To quantify the concentration of pro-inflammatory cytokines such as TNF-α and PGE2 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or PGE2).

-

The general principle involves capturing the cytokine of interest with a specific antibody coated on a 96-well plate, followed by detection with a labeled secondary antibody.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

mRNA Expression Analysis (RT-PCR)

-

Purpose: To determine the effect of this compound on the gene expression of pro-inflammatory enzymes like iNOS and COX-2.

-

Procedure:

-

After cell treatment (typically 6 hours), harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Western Blot Analysis of Signaling Proteins

-

Purpose: To assess the effect of this compound on the phosphorylation of key signaling proteins like p38 MAPK and ERK.

-

Procedure:

-

After a short treatment period (e.g., 30-60 minutes), lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and ERK (p-ERK), as well as antibodies for the total forms of these proteins.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting the MAPK and AP-1 signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide, prostaglandin E2, and TNF-α, at both the protein and mRNA levels. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a range of inflammatory conditions. Its well-defined mechanism of action makes it an attractive candidate for drug development and further preclinical and clinical investigation.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Apigenin 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide, a major metabolite of the dietary flavonoid apigenin, is a compound of significant interest due to its potential therapeutic properties, including its antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The information is curated to support further research and development in pharmacology and drug discovery.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from the literature, providing a comparative view of its efficacy.

| Compound | Assay | IC50 / EC50 Value | Concentration Range Tested | Notes | Reference |

| Apigenin-7-O-β-D-glucuronide methyl ester | DPPH Radical Scavenging | 36.38 µg/mL | 25, 50, 100 µg/mL | Showed dose-dependent activity, with 83.26% inhibition at 100 µg/mL.[3][4] | [3] |

| Apigenin-7-O-β-D-glucuronide methyl ester | Nitric Oxide (NO) Radical Scavenging | 29.74 µg/mL | 25, 50, 100 µg/mL | Demonstrated significant dose-dependent inhibition, with 86.19% inhibition at 100 µg/mL.[3] | [3] |

| Apigenin-7-O-glucoside | ABTS Radical Scavenging | 5.49 mg/mL | Not specified | Activity was significantly lower than the parent compound, apigenin.[5] | [5] |

| Apigenin-7-O-glucoside | DPPH Radical Scavenging | No activity observed | Not specified | In contrast to its ABTS assay results, no scavenging was detected.[5] | [5] |

| Apigenin | DPPH Radical Scavenging | 8.5 µM | Not specified | Included for comparison as the parent aglycone. | |

| Apigenin | ABTS Radical Scavenging | 344 µg/mL (IC50) | Not specified | Included for comparison.[6] | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key antioxidant assays mentioned in the literature for this compound and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517-520 nm. When it accepts an electron from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The final concentration should yield an absorbance of approximately 1.0 at the measurement wavelength.

-

Sample Preparation: Dissolve this compound or its derivative in the same solvent to prepare a series of concentrations (e.g., 25, 50, 100 µg/mL).[3]

-

Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the sample solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the capacity of a substance to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ chromophore, which has a characteristic absorbance at 734 nm.[5] In the presence of an antioxidant, the radical cation is reduced, and the solution's color fades.

Protocol:

-

Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mmol/L ABTS solution and 4.95 mmol/L potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound or its derivatives in a compatible solvent.

-

Reaction Mixture: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) in the dark.[5]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

EC50 Determination: Determine the EC50 value, which is the effective concentration of the sample required to decrease the initial ABTS•+ absorbance by 50%.

Nitric Oxide (NO) Radical Scavenging Assay

This assay assesses the ability of a compound to inhibit the generation of nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The nitrite ions are then quantified using the Griess reagent.

Protocol:

-

Reaction Mixture: Mix sodium nitroprusside solution with different concentrations of the test compound and incubate at room temperature.

-

Griess Reagent Addition: After the incubation period, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.[1]

-

Color Development: The Griess reagent reacts with the nitrite ions to form a purple azo dye.

-

Measurement: Measure the absorbance of the chromophore at the appropriate wavelength (around 540-570 nm).

-

Calculation: A decrease in absorbance compared to the control indicates the scavenging of nitric oxide by the test compound. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Cellular Mechanisms

Apigenin and its derivatives, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that controls the expression of a suite of antioxidant and detoxification genes.[7] This pathway is a key target for the antioxidant action of many flavonoids.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like apigenin, Nrf2 is released from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for various protective proteins, including antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and phase II detoxification enzymes.[9] Apigenin has been shown to activate this pathway, leading to an enhanced cellular antioxidant defense.[7][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Apigenin enhances Nrf2-induced chaperone-mediated autophagy and mitigates α-synuclein pathology: Implications for Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

Apigenin 7-Glucuronide: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066) 7-glucuronide (A7G), a major metabolite of the dietary flavonoid apigenin, is emerging as a compound of significant therapeutic interest.[1] While apigenin itself demonstrates a wide range of biological activities, its clinical utility is often hampered by low bioavailability.[1] A7G, however, exhibits improved pharmacokinetic properties and serves as a potential prodrug, leading to higher systemic exposure to the active apigenin.[1][2] This technical guide provides an in-depth overview of the potential therapeutic applications of A7G, focusing on its anti-inflammatory, anticancer, and neuroprotective effects. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Pharmacokinetics

Studies in rats have demonstrated that oral administration of Apigenin 7-glucuronide (A7G) results in significantly higher systemic exposure to apigenin compared to the administration of apigenin itself.[1][2] This suggests that A7G may function as a prodrug, enhancing the bioavailability of its parent compound.[1][2] The poor oral bioavailability of apigenin is attributed to its low water solubility and extensive first-pass metabolism, primarily through glucuronidation to form A7G.[1]

Table 1: Comparative Pharmacokinetic Parameters of Apigenin and this compound in Rats

| Parameter | Apigenin Administration | This compound Administration | Reference |

| Apigenin Cmax (ng/mL) | 28.5 ± 10.1 | 74.7 ± 25.3 | [2] |

| Apigenin AUC (ng·h/mL) | 105.8 ± 35.7 | 1513.2 ± 420.6 | [2] |

| Oral Bioavailability (F) of Apigenin | 0.708% | Not Applicable | [2] |

Therapeutic Applications

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[3][4] It effectively suppresses the production of key inflammatory mediators and modulates critical signaling pathways involved in the inflammatory response.

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | A7G Concentration (µM) | Observed Effect | Reference |

| Nitric Oxide (NO) | 100 | Significant Inhibition | [5][6] |

| Prostaglandin E2 (PGE2) | 100 | Significant Inhibition | [3][6] |

| Tumor Necrosis Factor-α (TNF-α) | 10, 50, 100 | Dose-dependent Inhibition | [3][6] |

| iNOS mRNA | 10, 50, 100 | Dose-dependent Suppression | [3][6] |

| COX-2 mRNA | 10, 50, 100 | Dose-dependent Suppression | [3][6] |

| TNF-α Release Inhibition (from U. aurantiaca) | 5 µg/mL | 26.2% | [7][8] |

| TNF-α Release Inhibition (from U. aurantiaca) | 10 µg/mL | 83.8% | [7][8] |

| Nitrite (B80452) Release Inhibition (from U. aurantiaca) | 1 µg/mL | 30.7% | [7] |

| Nitrite Release Inhibition (from U. aurantiaca) | 10 µg/mL | 97.1% | [7] |

This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] Specifically, it has been shown to decrease the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), leading to reduced translocation of c-Jun into the nucleus and subsequent downregulation of AP-1-mediated gene expression.[3]

Anticancer Activity

Apigenin and its glycosides, including A7G, have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[9][10] One of the mechanisms involves the inhibition of Matrix Metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis.[5][11]

Table 3: Inhibitory Activity (IC50) of this compound against Matrix Metalloproteinases

| MMP Target | IC50 (µM) | Reference |

| MMP-3 | 12.87 | [5][11] |

| MMP-8 | 22.39 | [5][11] |

| MMP-9 | 17.52 | [5][11] |

| MMP-13 | 0.27 | [5][11] |

Neuroprotective Effects

Emerging evidence suggests that apigenin and its derivatives possess neuroprotective properties.[12][13] Apigenin-7-diglucuronide (A7DG) has been shown to protect photoreceptors from light-induced degeneration by mitigating oxidative stress and inflammation in the retina.[14] Another derivative, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), has demonstrated neuroprotective effects in experimental ischemic stroke models.[12][15] This protection is associated with the activation of the Nrf2 antioxidant pathway.[15]

APG has been found to promote the phosphorylation of GSK-3β, which in turn leads to the nuclear translocation and activation of Nrf2.[15] Activated Nrf2 then upregulates the expression of antioxidant enzymes, conferring protection against oxidative stress-induced neuronal damage.[15]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory activity of this compound by measuring its effect on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture:

-

Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[6]

-

-

Treatment:

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

-

Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6]

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of PGE2 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[6]

-

-

Cell Viability Assay (MTT):

-

To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a parallel MTT assay.

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[6]

-

Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm.

-

In Vivo Model of Endotoxin (B1171834) Shock

This protocol describes a mouse model of LPS-induced endotoxin shock to evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Animals:

-

Use male BALB/c mice (e.g., 6-8 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

-

-

Treatment:

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound (e.g., 5 or 10 mg/kg) via intraperitoneal (i.p.) injection.[5] The control group receives the vehicle.

-

-

Induction of Endotoxemia:

-

One hour after A7G administration, induce endotoxin shock by i.p. injection of a lethal dose of LPS (e.g., 15 mg/kg).[3]

-

-

Survival Rate:

-

Monitor the survival of the mice for a specified period (e.g., 48 hours) and record the time of death.

-

-

Cytokine Analysis:

-

In a separate cohort of animals, collect blood samples at specific time points (e.g., 2 hours) after LPS injection.

-

Separate the serum and measure the levels of pro-inflammatory cytokines such as TNF-α using commercial ELISA kits.

-

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective applications. Its favorable pharmacokinetic profile compared to its parent compound, apigenin, makes it a promising candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic capacity of this naturally occurring flavonoid metabolite. Further investigations, including clinical trials, are warranted to translate these preclinical findings into tangible clinical benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Beneficial Role of Apigenin against Cognitive and Neurobehavioural Dysfunction: A Systematic Review of Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degeneration through the inhibition of retinal oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation | Aging [aging-us.com]

In Silico Docking Studies of Apigenin 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide, a major metabolite of the dietary flavonoid apigenin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In silico molecular docking serves as a powerful computational tool to elucidate the molecular mechanisms underlying these biological effects by predicting the binding interactions between this compound and its protein targets. This technical guide provides an in-depth overview of in silico docking studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Data Presentation: Binding Affinities and Inhibitory Concentrations

The interaction of this compound and its close analog, Apigenin 7-glucoside, with various protein targets has been investigated in several studies. The following tables summarize the reported binding affinities (in kcal/mol) from molecular docking studies and the half-maximal inhibitory concentrations (IC50) from in vitro assays.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Apigenin 7-glucoside | Acetylcholinesterase (AChE) | -9.42 | [1][2] |

| Apigenin 7-glucoside | Butyrylcholinesterase (BChE) | -9.60 | [1][2] |

| Apigenin 7-glucoside | Amyloid Precursor Protein (APP) | -6.10 | [1][2] |

| Apigenin 7-glucoside | Beta-amyloid (Aβ) peptide | -6.0 | [1][2] |

| Ligand | Target Enzyme | IC50 (µM) | Reference |

| This compound | Matrix Metalloproteinase-3 (MMP-3) | 12.87 | [3][4] |

| This compound | Matrix Metalloproteinase-8 (MMP-8) | 22.39 | [3][4] |

| This compound | Matrix Metalloproteinase-9 (MMP-9) | 17.52 | [3][4] |

| This compound | Matrix Metalloproteinase-13 (MMP-13) | 0.27 | [3][4] |

| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 | [4] |

| This compound | Acetylcholinesterase (AChE) | 62.96 | [4] |

| This compound | Aldose Reductase | 107.1 | [4] |

Experimental Protocols: Molecular Docking of Flavonoids

This section outlines a generalized protocol for performing in silico molecular docking of flavonoids like this compound with a target protein using widely accepted software such as AutoDock.

Preparation of the Target Protein

-

Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

-

Pre-processing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. This can be performed using software like AutoDockTools (ADT).

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem.

-

Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using force fields like MMFF94.

-

Define Torsion Angles: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.

-

Docking Algorithm: A Lamarckian Genetic Algorithm is a commonly used algorithm for molecular docking in AutoDock. It combines a genetic algorithm for global searching with a local search method for energy minimization.

-

Execution: The docking simulation is run, where the software explores different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

Analysis of Results

-

Binding Energy: The docking results are ranked based on the calculated binding free energy (in kcal/mol). A more negative value indicates a more favorable binding interaction.

-

Binding Pose and Interactions: The top-ranked binding poses are visualized to analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions. Software like Discovery Studio Visualizer or PyMOL can be used for this purpose.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for molecular docking.

Signaling Pathways

Caption: Inhibition of the MAPK signaling pathway by this compound.

Caption: Modulation of the PI3K/AKT signaling pathway by this compound.

Experimental Workflow

References

- 1. Assessment of apigenin-7-glucoside and luteolin-7-glucoside as multi-targeted agents against Alzheimer's disease: a molecular docking study | International Journal of Plant Based Pharmaceuticals [ijpbp.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the ADMET Profile of Apigenin 7-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066), a widely studied flavonoid, exhibits numerous promising biological activities. However, its therapeutic potential is often hindered by poor oral bioavailability, largely due to low water solubility and extensive first-pass metabolism. A primary metabolic pathway for apigenin is glucuronidation, resulting in the formation of conjugates such as apigenin 7-glucuronide. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. Emerging evidence suggests that this compound may function as a prodrug, potentially enhancing the systemic exposure of the parent apigenin, thereby offering a strategic approach to overcome its bioavailability challenges.[1]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. This compound is a moderately acidic compound with limited water solubility.[2][3] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₁₁ | [4][5] |

| Molecular Weight | 446.36 g/mol | [4][5][6] |

| XLogP3 | 0.2 | [4][5] |

| Hydrogen Bond Donors | 6 | [7] |

| Hydrogen Bond Acceptors | 11 | [7] |

| TPSA (Topological Polar Surface Area) | 187.12 Ų | [7] |

| Water Solubility | Slightly soluble | [2][3] |

| pKa | Moderately acidic | [2][3] |

Absorption

The absorption of apigenin itself is generally poor.[8] However, studies indicate that its glucuronide conjugate, this compound, is more readily absorbed and may act as a prodrug, leading to higher systemic levels of the active apigenin.[1]

Oral Bioavailability

While apigenin has a very low oral bioavailability (F) of approximately 0.708% in rats, oral administration of this compound resulted in a 2.62-fold higher maximum concentration (Cmax) and a 14.3-fold greater systemic exposure (AUC) of apigenin.[9] This suggests that the glucuronide form can significantly improve the delivery of apigenin into the systemic circulation.[1][9]

| Parameter | Apigenin Administration | This compound Administration | Source |

| Apigenin Bioavailability (F) | 0.708% | - | [9] |

| Apigenin Cmax (relative) | 1x | 2.62x | [9] |

| Apigenin AUC (relative) | 1x | 14.3x | [9] |

Permeability

In silico predictions suggest low Caco-2 permeability for this compound, which is a common characteristic of flavonoid glucuronides.[7]